Methanone, phenyl(4-pyridyl)-, oxime
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Overview
Description
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME typically involves the reaction of phenyl(pyridin-4-yl)methanone with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .
Industrial Production Methods
Industrial production of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted oxime derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of more complex molecules .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes that are crucial for the survival of pathogenic microorganisms .
Medicine
In medicine, (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is being investigated for its potential therapeutic applications. It has been explored as a candidate for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with proteins and nucleic acids, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl(pyridin-4-yl)methanone: The parent ketone compound.
Pyridin-4-ylmethanone oxime: A similar oxime with a different substituent on the aromatic ring.
Uniqueness
(Z)-PHENYL(PYRIDIN-4-YL)METHANONE OXIME is unique due to the presence of both phenyl and pyridinyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and interact with biological macromolecules sets it apart from other similar compounds .
Biological Activity
Methanone, phenyl(4-pyridyl)-, oxime, also known as Phenyl-α-pyridyl ketoxime, is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound has a molecular formula of C12H11N2O and a molecular weight of approximately 198.22 g/mol. Its structure features a phenyl ring attached to a pyridine moiety via a carbonyl group that is converted into an oxime functional group. The synthesis typically involves the reaction of phenyl(pyridin-4-yl)methanone with hydroxylamine in the presence of an acid catalyst such as hydrochloric acid under reflux conditions in solvents like ethanol or methanol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor. It can form stable complexes with metal ions, inhibiting the activity of metalloenzymes crucial for microbial survival.
- Nucleophilic Substitution : The oxime group can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.
- Oxidation and Reduction : It can undergo oxidation to form nitrile oxides or reduction to yield corresponding amines, which may also exhibit biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- Antifungal Activity : In studies involving Candida species, the compound demonstrated efficacy in inhibiting hyphal formation and disrupting biofilm integrity. It was found to affect mature biofilms and showed potential against strains resistant to conventional antifungal treatments like ketoconazole .
- Bacterial Inhibition : Similar compounds with pyridine moieties have been linked to antibacterial activity. The structural similarity suggests that this compound may share these properties .
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored in various models. For instance, modifications of related oximes have shown to inhibit inflammatory pathways effectively without significant toxicity to human cells .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound and similar compounds:
- Study on Antifungal Activity :
- Enzyme Inhibition Research :
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Features |
---|---|---|
Methanone, phenyl(2-pyridyl)-oxime | Pyridine derivative | Similar reactivity but distinct biological profiles |
Acetophenone oxime | Aromatic ketone | Less complex than pyridine derivatives |
Benzophenone oxime | Aryl ketone | Exhibits different reactivity patterns due to additional aromatic systems |
The unique combination of phenyl and pyridinyl groups in this compound contributes to its distinctive chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H10N2O |
---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(NE)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12+ |
InChI Key |
SNRZFINAACEZKZ-WYMLVPIESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=CC=NC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 |
Origin of Product |
United States |
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